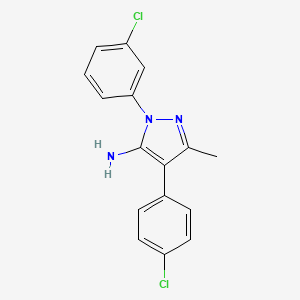
1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The specific synthesis route for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would include two phenyl rings (one with a 3-chloro substituent and the other with a 4-chloro substituent), a pyrazole ring, and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including derivatives of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, have demonstrated significant antimicrobial and anticancer activities. Notably, some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
Lung Cancer Cell Growth Inhibition : Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate, exhibited dosage- and time-dependent inhibition of A549 lung cancer cell growth. Compounds with 4-chlorophenyl group at the pyrazole moiety showed particularly strong inhibitory effects, suggesting their potential as therapeutic agents (Zhang et al., 2008).
Structural and Chemical Characterization
Molecular Docking Studies : A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which includes derivatives of 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, revealed promising results in anticancer and antimicrobial applications. The molecular docking studies provided insights into potential utilization of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Crystal Structure Analysis : Research involving the synthesis of compounds like 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine emphasized the importance of crystal structure analysis for identifying regioisomers and understanding molecular conformations. This knowledge is crucial in developing new pharmacological agents (Kumarasinghe et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c1-10-15(11-5-7-12(17)8-6-11)16(19)21(20-10)14-4-2-3-13(18)9-14/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOEPNWYHNJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


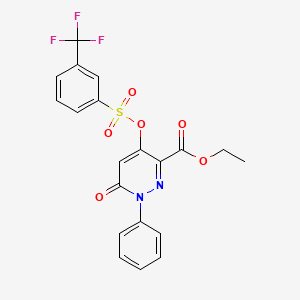
![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)
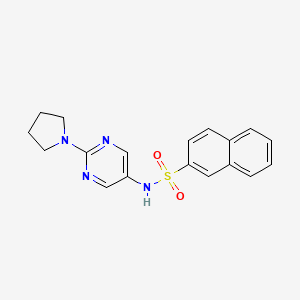
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)

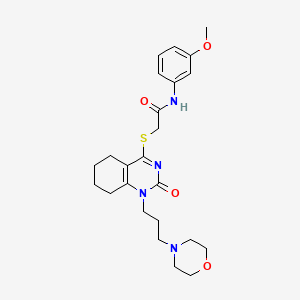
![2-(Thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)
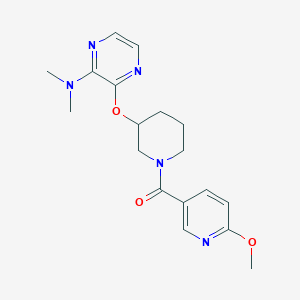
![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)